molecular formula C12H18F3NO5S B8550388 MFCD32068041

MFCD32068041

Cat. No.: B8550388
M. Wt: 345.34 g/mol
InChI Key: COWVSHYGRCIMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD32068041 is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32068041 typically involves multiple steps. One common method includes the esterification of 2-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-3,6-dihydro-1(2H)-pyridinecarboxylic acid with 1,1-dimethylethyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD32068041 undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

MFCD32068041 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD32068041 involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD32068041 stands out due to its unique combination of the trifluoromethylsulfonyl group and the pyridinecarboxylate structure. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C12H18F3NO5S

Molecular Weight

345.34 g/mol

IUPAC Name

tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H18F3NO5S/c1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h5,8H,6-7H2,1-4H3

InChI Key

COWVSHYGRCIMEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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